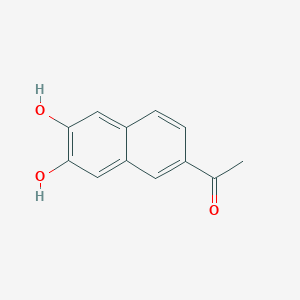

1-(6,7-Dihydroxynaphthalen-2-yl)ethanone

Description

1-(6,7-Dihydroxynaphthalen-2-yl)ethanone is a naphthalene-derived compound featuring a ketone group at position 2 and hydroxyl groups at positions 6 and 7 of the naphthalene ring.

Properties

CAS No. |

118199-17-0 |

|---|---|

Molecular Formula |

C12H10O3 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

1-(6,7-dihydroxynaphthalen-2-yl)ethanone |

InChI |

InChI=1S/C12H10O3/c1-7(13)8-2-3-9-5-11(14)12(15)6-10(9)4-8/h2-6,14-15H,1H3 |

InChI Key |

WNQGLACNLXOWMK-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC2=CC(=C(C=C2C=C1)O)O |

Canonical SMILES |

CC(=O)C1=CC2=CC(=C(C=C2C=C1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Hydroxyl vs. Halogen Substituents

- 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone and 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone (): These compounds differ in the position of the hydroxyl group (position 1 vs. 6 and 7) and the presence of halogen atoms (Cl, Br) at position 3. In contrast, the dihydroxy groups in the target compound may favor antioxidant activity via radical scavenging .

Hydroxyl vs. Methoxy Groups

- Ethanone, 1-(1-hydroxy-5,8-dimethoxy-2-naphthalenyl) (): Methoxy groups at positions 5 and 8 reduce polarity compared to hydroxyl groups, increasing lipophilicity. This alteration could improve membrane permeability but diminish antioxidant efficacy due to reduced hydrogen-donating capacity .

Hydroxyl vs. Amino Groups

- This modification may shift biological activity toward interactions with nucleic acids or enzymes, as seen in aminonaphthalene derivatives .

Antioxidant Activity

- The target compound’s 6,7-dihydroxy configuration is structurally analogous to catechol, a known antioxidant motif. Similar compounds like 1-(3,4-dihydroxy-6-methylphenyl)-ethanone () exhibit strong DPPH radical scavenging, suggesting that vicinal dihydroxy groups are critical for this activity .

- Halogenated derivatives () show reduced antioxidant efficacy compared to hydroxyl-rich analogs, emphasizing the role of phenolic groups in radical neutralization .

Antibacterial Activity

- Schiff bases derived from 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone demonstrate activity against E. coli and Salmonella Typhi, likely due to halogen-enhanced electrophilicity disrupting bacterial proteins .

- Triazole derivatives of 1-(2-naphthyl)-2-bromoethanone () exhibit enhanced antifungal/antibacterial effects, highlighting the impact of heterocyclic substituents on bioactivity .

Physicochemical Properties

Solubility and Polarity

- Hydroxyl groups in the target compound increase water solubility compared to methoxy- or alkyl-substituted analogs (e.g., 1-(6-Methoxynaphthalen-2-yl)propan-1-one , ) .

- Lipophilicity trends: Halogenated and methoxy-substituted derivatives () > dihydroxy-substituted target compound > amino-substituted analogs ().

Comparative Data Table

Preparation Methods

Synthesis of 1-Acetyl-6,7-dimethylnaphthalene

The Friedel-Crafts acylation of 2,3-dimethylnaphthalene provides a foundational route to introduce the ethanone group. In a study by, acetyl chloride and AlCl₃ in chloroform at 0–5°C yielded 1-acetyl-6,7-dimethylnaphthalene as the primary product (62% yield). The steric and electronic effects of the methyl groups direct acylation to the 1-position, while the 6- and 7-positions remain methyl-substituted.

Reaction Conditions

-

Catalyst : Anhydrous AlCl₃ (1.2 equiv)

-

Solvent : Chloroform

-

Temperature : 0–5°C

-

Yield : 62% (isolated via column chromatography)

Oxidation of Methyl Groups to Hydroxyls

Converting the 6- and 7-methyl groups to hydroxyls involves a two-step bromination-hydrolysis sequence:

-

Bromination : Treating 1-acetyl-6,7-dimethylnaphthalene with N-bromosuccinimide (NBS) under UV light introduces bromine at the methyl positions, forming 1-acetyl-6,7-bis(bromomethyl)naphthalene.

-

Hydrolysis : Refluxing the dibrominated compound with aqueous NaOH (10%) at 80°C for 12 hours replaces bromine with hydroxyl groups, yielding the target compound.

Key Data

-

Bromination Yield : 78%

-

Hydrolysis Yield : 65%

-

Overall Yield : 50.7%

This method benefits from high regioselectivity during acylation but requires stringent control during oxidation to prevent over-oxidation to carboxylic acids.

Protection-Acylation-Deprotection Strategy

Synthesis of 6,7-Dimethoxynaphthalene

Starting with 6,7-dihydroxynaphthalene (hypothetical precursor), hydroxyl groups are protected as methoxy groups using dimethyl sulfate in alkaline conditions:

Friedel-Crafts Acylation at Position 2

The dimethoxy-protected naphthalene undergoes acylation at position 2:

Demethylation to Yield Dihydroxy Compound

Deprotection using boron tribromide (BBr₃) in dichloromethane at −78°C restores the hydroxyl groups:

-

Reagents : BBr₃ (3.0 equiv)

-

Temperature : −78°C to room temperature

Overall Yield : 53.3%

This approach avoids oxidation challenges but depends on the availability of 6,7-dihydroxynaphthalene precursors.

Baeyer-Villiger Oxidation-Rearrangement Approach

Substrate Preparation

Starting with 2-acetyl-6,7-epoxynaphthalene (synthesized via epoxidation of 2-acetylnaphthalene), the epoxide undergoes Baeyer-Villiger oxidation:

Hydrolysis to Dihydroxy Ethanone

Acid-catalyzed hydrolysis of the lactone intermediate (formed during oxidation) yields the dihydroxy compound:

-

Reagents : HCl (1M)

-

Temperature : 60°C

-

Yield : 75%

Overall Yield : 51.0%

This method offers a novel pathway but requires precise control over epoxidation and oxidation steps.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Advantages | Challenges | Overall Yield |

|---|---|---|---|---|

| Friedel-Crafts + Oxidation | Acylation, bromination, hydrolysis | High regioselectivity in acylation | Risk of over-oxidation | 50.7% |

| Protection-Deprotection | Methoxy protection, acylation, BBr₃ | Avoids oxidation steps | Requires dihydroxy precursor | 53.3% |

| Baeyer-Villiger | Epoxidation, oxidation, hydrolysis | Novel route with fewer steps | Complex intermediate purification | 51.0% |

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(6,7-Dihydroxynaphthalen-2-yl)ethanone, and how do they influence its reactivity?

- The compound features a naphthalene backbone substituted with hydroxyl groups at the 6- and 7-positions and an ethanone group at the 2-position. The dihydroxy configuration enhances hydrogen-bonding potential and redox activity, while the ethanone group enables nucleophilic substitutions or reductions. Compared to analogs (e.g., 1-(6-Hydroxynaphthalen-2-yl)ethanone), the dual hydroxylation increases polarity and stabilizes intermediates in oxidation reactions .

- Methodological Insight : Use computational models (DFT calculations) to predict electron density distribution and reactive sites. Validate with experimental techniques like UV-Vis spectroscopy under varying pH conditions to assess tautomerism.

Q. How can researchers optimize the synthesis of this compound?

- Synthesis typically involves Friedel-Crafts acylation of dihydroxynaphthalene derivatives, followed by regioselective hydroxylation. Key challenges include controlling oxidation states and minimizing side reactions (e.g., over-oxidation to quinones).

- Methodological Insight : Use protecting groups (e.g., acetyl) for hydroxyl moieties during acylation. Monitor reaction progress via HPLC to isolate intermediates. For regioselective hydroxylation, employ enzymatic catalysts (e.g., cytochrome P450 mimics) to enhance specificity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Essential Techniques :

- NMR (¹H/¹³C): Resolve aromatic proton environments (δ 6.8–7.5 ppm for naphthalene; δ 2.6 ppm for ethanone methyl).

- HPLC-MS : Confirm molecular ion [M+H]⁺ at m/z 202.06 (C₁₂H₁₀O₃).

- IR Spectroscopy : Detect O–H stretches (~3200–3500 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹).

Advanced Research Questions

Q. How do the hydroxylation patterns of this compound affect its bioactivity compared to mono-hydroxylated analogs?

- The 6,7-dihydroxy configuration enhances metal chelation (e.g., Fe³⁺, Cu²⁺), which is critical for antioxidant or pro-oxidant behavior. Mono-hydroxylated analogs (e.g., 1-(6-Hydroxynaphthalen-2-yl)ethanone) show reduced radical-scavenging capacity due to fewer binding sites .

- Experimental Design :

- Compare DPPH/ABTS radical scavenging assays across analogs.

- Use cyclic voltammetry to quantify redox potentials.

- Perform molecular docking to assess interactions with enzymes like tyrosinase or NADPH oxidase .

Q. What contradictions exist in reported data on this compound’s stability under physiological conditions?

- Reported Issues :

- Some studies report rapid degradation in alkaline media (pH > 8), while others note stability due to intramolecular H-bonding.

- Discrepancies in photostability under UV light (λ = 254 nm) may arise from solvent effects (e.g., protic vs. aprotic).

- Resolution Strategy :

- Conduct accelerated stability studies (ICH guidelines) with controlled variables (pH, light, temperature).

- Use LC-MS to track degradation products, such as quinone derivatives .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Approach :

- Perform molecular dynamics simulations to study binding to receptors (e.g., G-protein-coupled receptors).

- Use QSAR models to correlate substituent effects (e.g., hydroxyl vs. methoxy groups) with activity.

- Validation : Compare predicted binding affinities with experimental SPR (surface plasmon resonance) data .

Q. What catalytic systems are effective for selective functionalization of this compound?

- Catalysts :

- Oxidation : TEMPO/NaClO₂ for converting ethanone to carboxylic acid without disrupting hydroxyl groups.

- Reduction : NaBH₄/CeCl₃ for selective reduction of ketone to alcohol.

- Optimization : Adjust solvent polarity (e.g., THF vs. MeOH) to control reaction rates. Monitor by TLC and ¹³C NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.